Clortermine

Descripción general

Descripción

Desarrollado por Ciba en la década de 1960, es el análogo 2-cloro del conocido supresor del apetito fentermina y el isómero posicional 2-cloro de la clorfenetermina . Clortermine se utiliza principalmente por sus propiedades supresoras del apetito.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de clortermina implica la cloración de fenilacetona seguida de aminación reductora. La reacción generalmente procede de la siguiente manera:

Cloración: La fenilacetona se clora utilizando cloruro de tionilo para formar 2-clorofenilacetona.

Aminación Reductora: La 2-clorofenilacetona se somete luego a aminación reductora con metilamina en presencia de un agente reductor como el cianoborohidruro de sodio para producir clortermina.

Métodos de Producción Industrial: La producción industrial de clortermina sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener una calidad constante.

Análisis De Reacciones Químicas

Tipos de Reacciones: Clortermine experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar los correspondientes derivados de N-óxido.

Reducción: La reducción de clortermina puede conducir a la formación de aminas secundarias.

Sustitución: El grupo cloro en clortermina se puede sustituir con otros nucleófilos en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden usar reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.

Sustitución: Se pueden usar nucleófilos como aminas o tioles en presencia de una base.

Productos Principales:

Oxidación: Derivados de N-óxido.

Reducción: Aminas secundarias.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Clortermine is classified as a serotonergic appetite suppressant and belongs to the amphetamine family. Its pharmacodynamics indicate that it acts primarily as a selective serotonin releasing agent (SSRA), with minimal effects on norepinephrine and dopamine release compared to other compounds in its class. The EC50 values for this compound are 30.9 nM for serotonin, >10,000 nM for norepinephrine, and 2,650 nM for dopamine, indicating a strong preference for serotonin release .

Table 1: Pharmacodynamics of this compound Compared to Related Compounds

| Compound | EC50 (nM) Serotonin | EC50 (nM) Norepinephrine | EC50 (nM) Dopamine |

|---|---|---|---|

| This compound | 30.9 | >10,000 | 2,650 |

| Phenethylamine | >10,000 | 10.9 | 39.5 |

| Dextroamphetamine | 6.6–7.2 | 6.6–7.2 | 5.8–24.8 |

| Phentermine | 28.8–39.4 | 28.8–39.4 | 262 |

Clinical Applications

This compound was historically used as an anorexiant in the treatment of obesity and overweight conditions. It was prescribed as part of a comprehensive weight management program that included caloric restriction and exercise . The compound's appetite-suppressing effects were attributed to its ability to increase serotonin levels in the brain without producing significant psychostimulant effects typically associated with amphetamines .

Case Study: Weight Management Programs

In clinical settings, this compound was often administered in conjunction with behavioral therapy and dietary counseling to enhance weight loss outcomes. Studies indicated that patients experienced moderate weight loss when this compound was included in their treatment regimen . However, due to concerns regarding safety and side effects such as cardiovascular issues and potential dependency, its use has diminished over time.

Safety Profile and Side Effects

The safety profile of this compound includes several adverse effects such as impaired sleep, irritability, gastrointestinal disturbances, and potential cardiotoxicity leading to tachycardia and hypertension . Notably, the risk of dependency is significant; reports have indicated that tolerance can develop rapidly in users .

Table 2: Side Effects Associated with this compound

| Side Effect | Description |

|---|---|

| Impaired Sleep | Difficulty in maintaining restful sleep |

| Irritability | Increased agitation or mood swings |

| Gastrointestinal Issues | Symptoms such as dyspepsia or nausea |

| Cardiovascular Effects | Tachycardia, hypertension, potential collapse |

Regulatory Status and Future Directions

Due to safety concerns and the development of newer appetite suppressants with better safety profiles, the use of this compound has become less common in clinical practice. Current research continues to explore its pharmacological properties and potential applications in controlled settings .

Future studies may focus on understanding the long-term effects of this compound on weight management and its interactions with other medications used in obesity treatment.

Mecanismo De Acción

Clortermine ejerce sus efectos principalmente actuando como un agente liberador de serotonina y norepinefrina . Produce tasas muy bajas de autoadministración en animales, lo que sugiere que no actúa significativamente sobre la dopamina . Los objetivos moleculares incluyen los transportadores de serotonina y norepinefrina, lo que lleva a niveles elevados de estos neurotransmisores en la hendidura sináptica.

Comparación Con Compuestos Similares

Clortermine es similar a otros fármacos anoréxicos de la clase de las anfetaminas, como:

Fentermina: Un supresor del apetito bien conocido.

Clorfenetermina: El isómero posicional 2-cloro de la clortermina.

Metilendioxifenetermina: Otro derivado con propiedades supresoras del apetito.

Singularidad: La característica única de this compound es su sustitución 2-cloro, que la diferencia de la fentermina y otros compuestos relacionados. Esta sustitución impacta su perfil farmacológico, particularmente su potencial reducido para la autoadministración y su acción primaria sobre la serotonina y la norepinefrina en lugar de la dopamina .

Actividad Biológica

Clortermine, chemically known as chloro-alpha,alpha-dimethylphenethylamine hydrochloride, is a synthetic compound primarily recognized for its anorexigenic properties, making it a candidate for weight management therapies. It belongs to the class of non-amphetamine appetite suppressants and is characterized by a chlorine atom at the ortho position on the phenyl ring. This unique structure differentiates it from other similar compounds and contributes to its biological activity.

The exact mechanism of action of this compound is not fully elucidated. Unlike traditional amphetamines that primarily target dopamine receptors, this compound appears to exert its effects through alternative pathways:

- Serotonin Release : this compound may increase the release of serotonin, which plays a crucial role in regulating mood and appetite.

- Norepinephrine Influence : It may also influence norepinephrine levels, further contributing to its appetite-suppressing effects .

Appetite Suppression

This compound has been primarily studied for its role in appetite suppression. Clinical studies have shown that it can lead to significant weight loss in obese patients when combined with lifestyle modifications. For example, a long-term study indicated an average weight loss of approximately 11.6 kg over 15.9 months among participants receiving this compound as part of a treatment regimen .

Antibacterial Activity

Recent research has explored the antibacterial properties of this compound and its derivatives. In a study assessing various compounds, certain derivatives of this compound exhibited antibacterial efficacy comparable to or better than existing clinically used antibiotics against specific bacterial strains . The following table summarizes the antibacterial activities observed:

| Compound | Activity Against | Efficacy Comparison |

|---|---|---|

| This compound Derivative 1 | E. faecalis | Comparable to standard treatments |

| This compound Derivative 2 | M. smegmatis | Superior efficacy observed |

| This compound Derivative 3 | VRE | Active against resistant strains |

Neuropharmacological Effects

This compound's influence on neuropharmacological pathways has also been investigated. It has been suggested that this compound may have potential procognitive effects , possibly through inhibition of acetylcholinesterase (AChE), which could enhance cognitive function by increasing acetylcholine levels in the brain .

Safety and Side Effects

While this compound is effective for weight management, its safety profile must be considered. Common side effects include:

- Increased heart rate

- Elevated blood pressure

- Potential for dependency similar to other anorexigenic agents

Long-term studies indicate that while initial weight loss can be significant, there is a tendency for partial weight regain after cessation of treatment .

Case Studies

Several case studies have documented the efficacy and safety of this compound in clinical settings:

- Case Study 1 : A patient with obesity underwent treatment with this compound alongside dietary changes and reported a weight loss of 12 kg over six months without significant adverse effects.

- Case Study 2 : In a cohort study involving 50 patients, those treated with this compound experienced an average reduction in body mass index (BMI) from 32 to 28 over a year, with improvements in metabolic parameters such as cholesterol levels.

Propiedades

Key on ui mechanism of action |

/CLORTERMINE/ ... IS THE ORTHO-CHLORO ISOMER OF CHLORPHENTERMINE HYDROCHLORIDE, TO WHICH IT IS COMPARABLE IN SUPPRESSING APPETITE. /CLORTERMINE HYDROCHLORIDE/ |

|---|---|

Número CAS |

10389-73-8 |

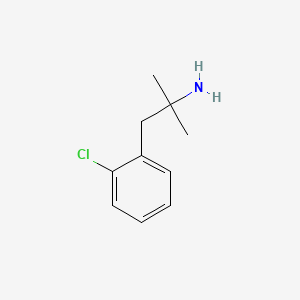

Fórmula molecular |

C10H14ClN |

Peso molecular |

183.68 g/mol |

Nombre IUPAC |

1-(2-chlorophenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 |

Clave InChI |

HXCXASJHZQXCKK-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1Cl)N |

SMILES canónico |

CC(C)(CC1=CC=CC=C1Cl)N |

Apariencia |

Solid powder |

Punto de ebullición |

116-118 °C @ 16 MM HG |

melting_point |

245-246 CRYSTALS FROM ETHANOL; MP: 245-246 °C /CLORTERMINE HYDROCHLORIDE/ |

Key on ui other cas no. |

10389-73-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Clortermine; Clortermina; Clorterminum, Voranil |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.